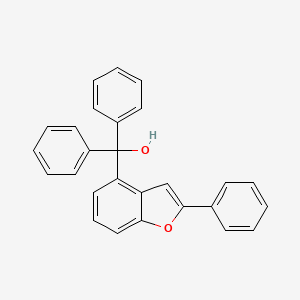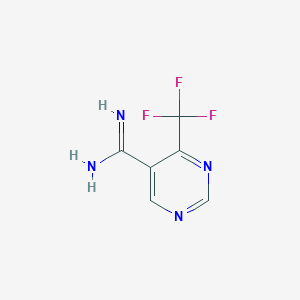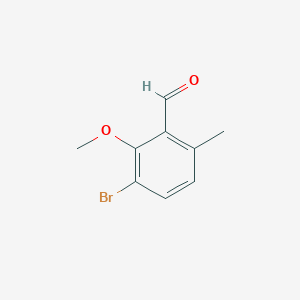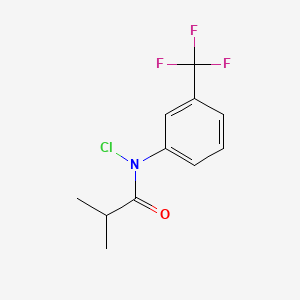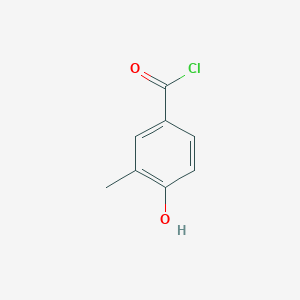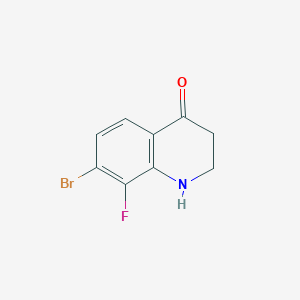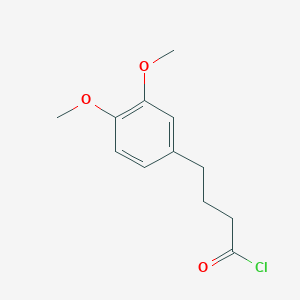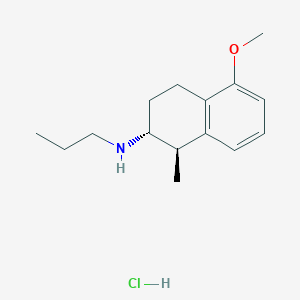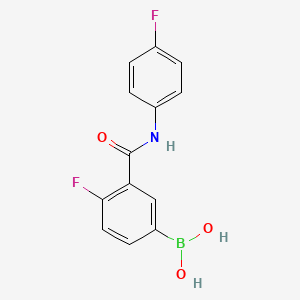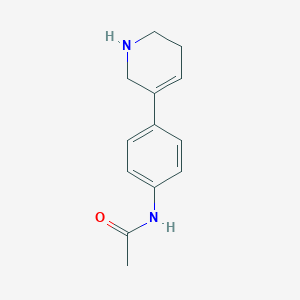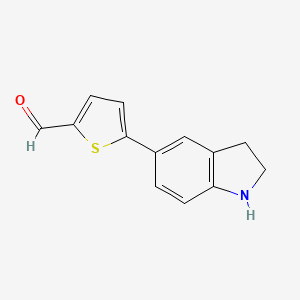
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines an indole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde typically involves the reaction of 2,3-dihydro-1H-indole with a thiophene derivative under specific conditions. One common method involves the use of a formylation reaction, where the indole derivative is reacted with a formylating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarboxylic acid.
Reduction: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: Used as an intermediate in the synthesis of various biologically active compounds.
Uniqueness
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is unique due to its combination of indole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2 |
InChI Key |
VCRMJIQLDFBYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


